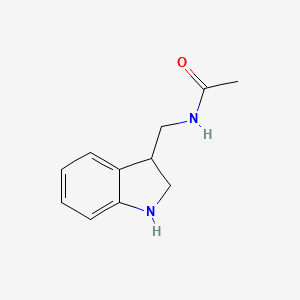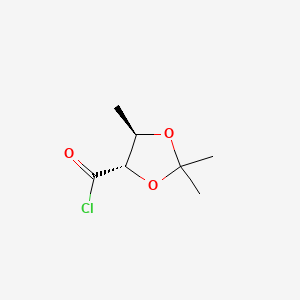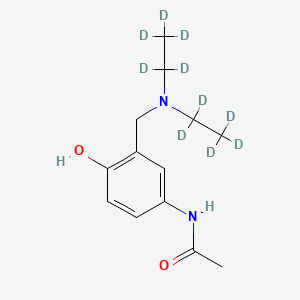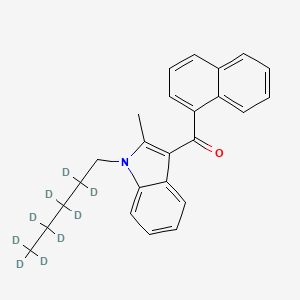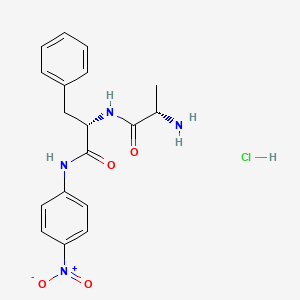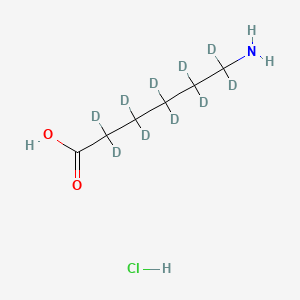
ε-氨基己酸-d10 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epsilon-Aminocaproic Acid-d10 Hydrochloride is a deuterated form of epsilon-Aminocaproic Acid, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of proteomics and biochemistry. It is known for its role as an antifibrinolytic agent, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting.
科学研究应用
Epsilon-Aminocaproic Acid-d10 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in studies involving protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in preventing excessive bleeding.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Epsilon-Aminocaproic Acid-d10 Hydrochloride, also known as 6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid hydrochloride, primarily targets plasminogen , a precursor to plasmin . Plasminogen plays a crucial role in fibrinolysis, the process that prevents blood clots from growing and becoming problematic .
Mode of Action
This compound works by binding reversibly to the kringle domain of plasminogen . This binding blocks the conversion of plasminogen to plasmin, thereby inhibiting the process of fibrinolysis . The kringle domain is a specific region of the plasminogen molecule that is necessary for its activation .
Biochemical Pathways
By inhibiting the activation of plasminogen to plasmin, Epsilon-Aminocaproic Acid-d10 Hydrochloride effectively reduces fibrinolysis . This results in a decrease in the breakdown of fibrin, the protein that forms the framework of blood clots . Therefore, the compound indirectly affects the biochemical pathways involved in blood clot formation and dissolution .
Pharmacokinetics
It’s worth noting that the non-deuterated form, aminocaproic acid, is known to be metabolized in the kidney .
Result of Action
The primary result of Epsilon-Aminocaproic Acid-d10 Hydrochloride’s action is a reduction in fibrinolysis . This leads to a decrease in the breakdown of blood clots, which can be beneficial in situations where excessive bleeding is a concern, such as postoperative bleeding .
生化分析
Biochemical Properties
Epsilon-Aminocaproic Acid-d10 Hydrochloride is an effective inhibitor for enzymes that bind to the amino acid lysine residue . This includes proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis .
Cellular Effects
Epsilon-Aminocaproic Acid-d10 Hydrochloride influences cell function by inhibiting plasminogen activators, which have fibrinolytic properties . This results in a reduction in fibrinolysis, thereby controlling hemorrhage .
Molecular Mechanism
Epsilon-Aminocaproic Acid-d10 Hydrochloride exerts its effects at the molecular level by binding reversibly to the kringle domain of plasminogen . This blocks the binding of plasminogen to fibrin and its activation to plasmin . With no activation of plasmin, there is a reduction in fibrinolysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epsilon-Aminocaproic Acid-d10 Hydrochloride typically involves the deuteration of epsilon-Aminocaproic Acid. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Epsilon-Aminocaproic Acid-d10 Hydrochloride involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas safely. The production method ensures high purity and yield of the deuterated compound, making it suitable for research applications.
化学反应分析
Types of Reactions
Epsilon-Aminocaproic Acid-d10 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, under conditions that favor nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.
相似化合物的比较
Similar Compounds
Epsilon-Aminocaproic Acid: The non-deuterated form of the compound, commonly used as an antifibrinolytic agent.
Tranexamic Acid: Another antifibrinolytic agent with a similar mechanism of action but different chemical structure.
Aprotinin: A protein-based antifibrinolytic agent that inhibits a broader range of proteolytic enzymes.
Uniqueness
Epsilon-Aminocaproic Acid-d10 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry. The presence of deuterium atoms allows for precise tracking and quantification in complex biological systems, providing valuable insights into biochemical processes.
属性
IUPAC Name |
6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H/i1D2,2D2,3D2,4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOKLOQCCSDAZ-QXHYUYGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4](/img/new.no-structure.jpg)
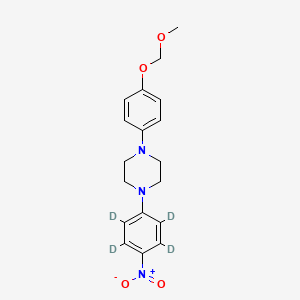
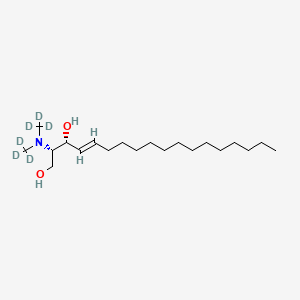
![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)
